molecular formula C16H18N4O B6320642 4-(2-Hydroxypyrimidin-5-YL)benzaldehyde CAS No. 281234-46-6

4-(2-Hydroxypyrimidin-5-YL)benzaldehyde

Cat. No.: B6320642
CAS No.: 281234-46-6
M. Wt: 282.34 g/mol
InChI Key: YRKDIFVEQYGRAI-UHFFFAOYSA-N
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Description

4-(2-Hydroxypyrimidin-5-YL)benzaldehyde is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% is 200.058577502 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% involves the reaction of 4-formylbenzaldehyde with urea in the presence of a catalyst to form 5-(4-Formylphenyl)-2-iminohydantoin, which is then hydrolyzed to yield the final product.", "Starting Materials": [ "4-formylbenzaldehyde", "urea", "catalyst" ], "Reaction": [ "Step 1: Mix 4-formylbenzaldehyde and urea in a solvent such as ethanol or methanol.", "Step 2: Add a catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to the mixture.", "Step 3: Heat the mixture to reflux for several hours until the reaction is complete.", "Step 4: Cool the mixture and filter the solid product, which is 5-(4-Formylphenyl)-2-iminohydantoin.", "Step 5: Hydrolyze the iminohydantoin by refluxing it in a strong acid such as hydrochloric acid or sulfuric acid.", "Step 6: Neutralize the acid with a base such as sodium hydroxide or potassium hydroxide.", "Step 7: Filter the solid product and wash it with water and a suitable solvent such as ethanol or methanol.", "Step 8: Dry the product under vacuum to obtain 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95%." ] }

CAS No.

281234-46-6

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

4-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzaldehyde

InChI

InChI=1S/C16H18N4O/c1-19-6-8-20(9-7-19)16-17-10-15(11-18-16)14-4-2-13(12-21)3-5-14/h2-5,10-12H,6-9H2,1H3

InChI Key

YRKDIFVEQYGRAI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)C2=CNC(=O)N=C2

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)C3=CC=C(C=C3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(2-[t-butyldiphenylsilyloxy]-pyrimidin-5-yl)-benzaldehyde dimethyl ketal (2.28 g, 4.7 mmol reference example 97a) in THF (10 mL) is added hydrochloric acid (10 mL, 2M). The resulting mixture is stirred for 1 h. This mixture is concentrated to about half its original volume under reduced pressure. The solid is filtered then washed with water and ether to give the title compound (1.1 g) as a white solid. 1H NMR (DMSO) δ 7.88 (d, J=8 Hz, 2H), 7.95 (d, J=8 Hz, 2H), 8.79 (s, 2H), 9.99 (s, 1H).
Name
4-(2-[t-butyldiphenylsilyloxy]-pyrimidin-5-yl)-benzaldehyde dimethyl ketal
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
title compound

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